
3-Ethynyl-1,2,4,5-tetrafluorobenzene
Overview
Description
3-Ethynyl-1,2,4,5-tetrafluorobenzene is an organic compound with the molecular formula C8H2F4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.
Bromination: The 1,2,4,5-tetrafluorobenzene undergoes bromination to form 3-bromo-1,2,4,5-tetrafluorobenzene.
Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of fluorine makes the ring less reactive.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon-carbon triple bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products such as brominated or nitrated derivatives.
Nucleophilic Substitution: Products with substituted ethynyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-Ethynyl-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The fluorine atoms influence the reactivity of the benzene ring, making it less reactive towards electrophiles.
Nucleophilic Substitution: The ethynyl group can act as an electrophilic site, allowing nucleophiles to attack and form new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, leading to the formation of different oxidation states and derivatives.
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: A precursor in the synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene.
1,2,3,4-Tetrafluorobenzene: Another fluorinated benzene derivative with different substitution patterns.
1,3,5-Trifluorobenzene: A compound with three fluorine atoms on the benzene ring.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an ethynyl group, which impart distinct chemical properties and reactivity compared to other fluorinated benzene derivatives. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Ethynyl-1,2,4,5-tetrafluorobenzene (C8H2F4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of four fluorine atoms and an ethynyl group attached to a benzene ring. The molecular structure is represented as follows:
This unique structure contributes to its chemical reactivity and biological interactions.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to this compound. Notably, a derivative known as 1-beta-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR) demonstrated significant antiviral activity against hantaviruses. ETAR exhibited an EC(50) value of 10 µM against Hantaan virus (HTNV) and 4.4 µM against Andes virus . Although not directly tested on this compound itself, these findings suggest that related compounds may share similar mechanisms of action.
The mechanism through which ETAR operates involves phosphorylation within host cells leading to reduced cellular GTP levels without increasing mutation frequency in the viral genome. This indicates a distinct mode of action compared to other antiviral agents like ribavirin .
Case Studies and Research Findings
A focused study on the biological activity of fluorinated compounds similar to this compound revealed several key findings:
Compound | Target Virus | EC(50) (µM) | Mechanism |
---|---|---|---|
ETAR | HTNV | 10 | Phosphorylation reducing GTP levels |
ETAR | Andes Virus | 4.4 | Similar to above |
Tetrandrine | HCoV-OC43 | IC50: 14.51 | Inhibits viral replication |
These results highlight the potential for further exploration of the biological activity of this compound and its derivatives in antiviral research.
Safety and Toxicology
While specific toxicological data for this compound is limited, studies on related compounds indicate that careful evaluation is necessary. For instance, the cytotoxicity of Tetrandrine was assessed in MRC-5 cells with CC50 values indicating a safe therapeutic window for antiviral applications .
Properties
IUPAC Name |
3-ethynyl-1,2,4,5-tetrafluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h1,3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTRVEJPVFKIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632148 | |
Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69442-35-9 | |
Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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